molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8

2,6-Dichloroimidazo[1,2-b]pyridazine

Cat. No.: B047463
CAS No.: 112581-77-8
M. Wt: 188.01 g/mol
InChI Key: MGNCSIAIZSTMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications : Imidazo[1,2-b]pyridazines are used to synthesize new azaheterocycles and tetrazolo-[5,1-f]pyridazines, potentially useful in organic synthesis (Stanovnik & Tiŝler, 1967).

  • VEGFR-2 Kinase Inhibitors : A streamlined synthetic strategy involving an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols effectively produces VEGFR-2 kinase inhibitors in good yields. This method is useful for bulk supply and other compounds containing the core (Ishimoto et al., 2013).

  • Inflammatory Diseases Treatment : Imidazo[1,2-b]pyridazine derivatives show improved metabolic stability and potency as Tyk2 JH2 inhibitors, with potential for oral administration in treating inflammatory diseases (Liu et al., 2019).

  • Pharmaceuticals : 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids have shown antiinflammatory, analgesic, and ulcerogenic properties, indicating potential pharmaceutical applications (Abignente et al., 1992).

  • Anticonvulsant/Anticonflict Drugs : Imidazo[1,2-b]pyridazines also show potential as anticonvulsant/anticonflict drugs and as radiopharmaceuticals for imaging tumors (Barlin, 1998).

  • Antiparasitic Agents : The synthesized 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine shows potential as a potent antiparasitic agent (Fabio, LanzilottiAnthony & Lang, 1978).

  • Medicinal Chemistry : Imidazo[1,2-b]pyridazine scaffold has been a privileged framework in medicinal chemistry, providing various bioactive molecules for potential therapeutic applications (Garrido et al., 2021).

  • Macrocyclicidal Agents : These compounds show potential as macrofilaricidal agents against jird infections (Mourad, Wise & Townsend, 1993).

  • Antimicrobial and Antifungal Properties : New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety exhibit promising antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant & Singh, 2016).

  • Human Picornaviruses Treatment : Imidazo[1,2-b]pyridazines show potent and broad-spectrum activity against human picornaviruses (Hamdouchi et al., 2003).

Future Directions

The future directions for the research and application of “2,6-Dichloroimidazo[1,2-b]pyridazine” are promising. The compound has been the subject of numerous scientific studies and its potential applications in various fields are being explored .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as imidazo[1,2-b]pyridazines, have been found to inhibit Pim1 kinase at nanomolar affinity in vitro .

Cellular Effects

Imidazo[1,2-b]pyridazines, a related class of compounds, have been found to inhibit IL-17A, a pro-inflammatory cytokine . This suggests that 2,6-Dichloroimidazo[1,2-b]pyridazine may also have potential effects on cellular processes, particularly those related to inflammation.

Molecular Mechanism

Based on the known activities of similar compounds, it may interact with enzymes such as Pim1 kinase and potentially influence gene expression and cellular signaling pathways.

Properties

IUPAC Name

2,6-dichloroimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCSIAIZSTMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560103
Record name 2,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-77-8
Record name 2,6-Dichloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium salt of 6-chloro-2-hydroxyimidazo [1,2-b]pyridazine (16.0 g) is gradually added to 100 ml of phosphorus oxychloride and heated under reflux for 5 hours. The mixture is distilled under reduced pressure to remove about two-thirds amount of phosphorus oxychloride used, and the residue is poured into ice water, neutralized with aqueous ammonia and extracted with chloroform. The extract is dried over anydrous sodium sulfate and distilled to remove chloroform. The residue then is purified by silica gel chromatography (eluent: dichloromethane) to give 1.5 g of the title compound as crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 3
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 4
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 5
2,6-Dichloroimidazo[1,2-b]pyridazine
Reactant of Route 6
2,6-Dichloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.